N-(Amino-PEG3)-N-bis(PEG3-acid) Branched vs Linear PEG Linker Proteolytic Stability Comparison
N-(Amino-PEG3)-N-bis(PEG3-acid) features a branched PEG architecture. Class-level evidence from comparative studies of branched versus linear PEG-protein conjugates demonstrates that branched PEG derivatives exhibit enhanced resistance to proteolytic degradation across multiple enzymes. Specifically, branched PEG conjugates showed significantly reduced degradation rates relative to linear PEG conjugates when exposed to elastase, pronase, and trypsin [1].
| Evidence Dimension | Proteolytic stability (class-level inference from branched vs linear PEG architecture) |
|---|---|
| Target Compound Data | Branched PEG architecture (class characteristic) |
| Comparator Or Baseline | Linear PEG architecture (class characteristic) |
| Quantified Difference | Increased stability to proteolysis by elastase, pronase, and trypsin (qualitative class-level observation) |
| Conditions | In vitro enzymatic degradation assays with protein-PEG conjugates |
Why This Matters
Enhanced proteolytic stability translates to extended in vivo half-life and improved therapeutic window for conjugates, a critical selection criterion when procuring linkers for ADC or protein therapeutic development where linear PEG linkers may compromise conjugate longevity.
- [1] Veronese, F. M., et al. (2023). Branched and linear poly(ethylene glycol): Influence of the polymer structure on enzymological, pharmacokinetic, and immunological properties of protein conjugates. University of Padua Research. View Source
